
2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole): is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole rings connected by a disulfide bond, with ethoxy groups attached to the 5th position of each benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings.
Introduction of Ethoxy Groups: The ethoxy groups are introduced by reacting the benzothiazole rings with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of Disulfide Bond: The final step involves the oxidation of the thiol groups to form the disulfide bond, connecting the two benzothiazole rings. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(1,3-benzothiazole): Similar structure but lacks the ethoxy groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a disulfide bond.
Benzothiazole: The simplest form, containing only the benzothiazole ring without additional functional groups.
Uniqueness
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) is unique due to the presence of ethoxy groups and a disulfide bond, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90382-11-9 |
|---|---|
Molekularformel |
C18H16N2O2S4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
5-ethoxy-2-[(5-ethoxy-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-21-11-5-7-15-13(9-11)19-17(23-15)25-26-18-20-14-10-12(22-4-2)6-8-16(14)24-18/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
TZLCHAIMMFAIAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


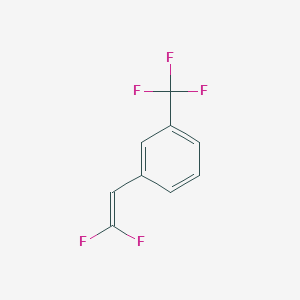
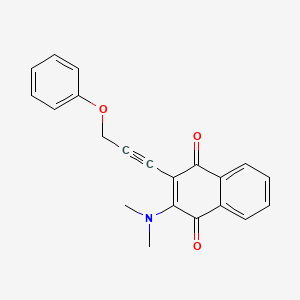


![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
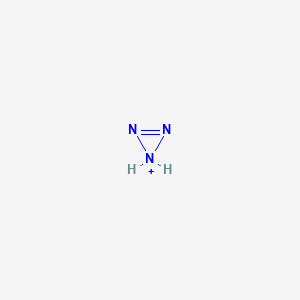
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)


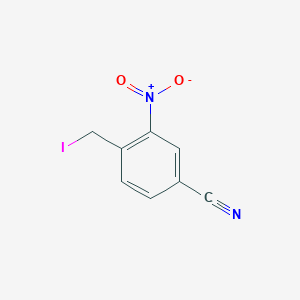
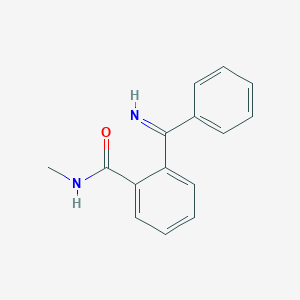
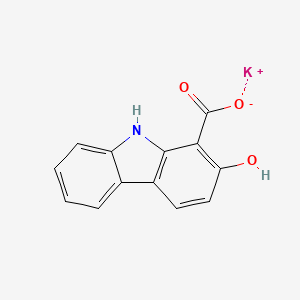
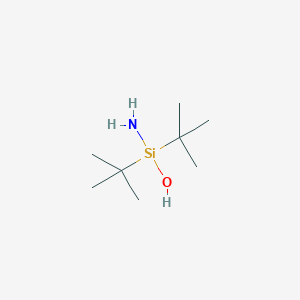
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
